坎苯达唑-d7

描述

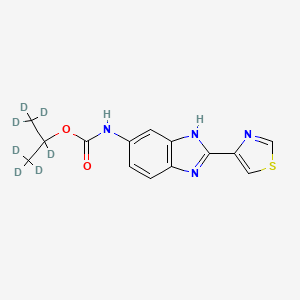

Cambendazole-d7 is the labelled analogue of Cambendazole . It acts as an anthelmintic used in the treatment of Chagas’ disease . The molecular formula is C14H7D7N4O2S and the molecular weight is 309.39 .

Synthesis Analysis

Cambendazole-d7 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Cambendazole molecule . This process, known as deuteration, has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Molecular Structure Analysis

The molecular structure of Cambendazole-d7 can be represented by the SMILES string: [2H]C([2H])([2H])C(C([2H])([2H])[2H])([2H])OC(NC1=CC=C(NC(C2=CSC=N2)=N3)C3=C1)=O .

Chemical Reactions Analysis

While specific chemical reactions involving Cambendazole-d7 are not detailed in the search results, it’s worth noting that the process of deuteration, which involves the substitution of hydrogen atoms with deuterium, can impact the pharmacokinetic and metabolic profiles of the drug .

Physical And Chemical Properties Analysis

Cambendazole-d7 appears as a light grey solid . It is soluble in methanol when heated . The substance should be stored at -20°C .

科学研究应用

驱虫效果和安全性

阿苯达唑和甲苯达唑因其在人体内的药代动力学、毒性和广谱驱虫功效而受到广泛的评价,表明它们对多种蠕虫感染有效,并且在多年的临床使用中具有安全性。这些发现支持苯并咪唑衍生物在寄生虫病控制中的持续使用和开发(Dayan, 2003; Horton, 2002)。

肿瘤学应用

关于将甲苯达唑和其他苯并咪唑驱虫药重新用于肿瘤学的研究突出了它们在靶向耐药癌细胞和癌干细胞方面的潜力。这些化合物表现出直接的细胞毒活性,抑制肿瘤进展因子,并与其他治疗方法协同作用,为癌症治疗提供了一种有前途的、具有成本效益的方法(Guerini 等,2019; Nath 等,2020)。

在杀真菌剂和驱虫剂中的作用机制

苯并咪唑的作用机制,包括它们通过与微管蛋白结合抑制微管蛋白组装,为它们在抗真菌和驱虫应用中的使用提供了分子基础。这项研究有助于了解如何使用这些化合物并可能改进这些化合物以治疗各种疾病(Davidse, 1986)。

免疫调节作用

驱虫药,包括苯并咪唑,已被评价其免疫调节作用,该作用可以抑制或激活免疫反应。这一特性对于制定治疗免疫调节可提供治疗益处的疾病的策略非常重要(Sajid 等,2005)。

监测被忽视的热带病的药物疗效

监测驱虫药的疗效,包括苯并咪唑,对于全球扩大被忽视的热带病的药物捐赠具有重要意义。确保这些药物持续有效对于维持疾病消除的进展至关重要(Albonico 等,2015)。

安全和危害

Cambendazole-d7 is for R&D use only and not for medicinal, household or other use . It is suspected of damaging fertility or the unborn child . Personal protective equipment should be used when handling this substance . In case of accidental ingestion or inhalation, medical advice should be sought immediately .

作用机制

Target of Action

Cambendazole-d7 is a deuterium-labeled variant of Cambendazole . Cambendazole is a member of the benzimidazoles, a class of organic compounds that contain a benzene ring fused to an imidazole ring .

Mode of Action

It’s worth noting that benzimidazole anthelmintics like albendazole, which is structurally related to cambendazole, work by binding to the colchicine-sensitive site of tubulin, inhibiting its polymerization or assembly into microtubules

Biochemical Pathways

Given its potential similarity to other benzimidazole anthelmintics, it may affect pathways involving tubulin and microtubule dynamics . These pathways play crucial roles in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape.

属性

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl N-[2-(1,3-thiazol-4-yl)-3H-benzimidazol-5-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-8(2)20-14(19)16-9-3-4-10-11(5-9)18-13(17-10)12-6-21-7-15-12/h3-8H,1-2H3,(H,16,19)(H,17,18)/i1D3,2D3,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWHWHNCPFEXLL-UNAVHCQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)NC1=CC2=C(C=C1)N=C(N2)C3=CSC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746859 | |

| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambendazole-d7 | |

CAS RN |

1228182-48-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (~2~H_7_)Propan-2-yl [2-(1,3-thiazol-4-yl)-1H-benzimidazol-6-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-48-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-N-[[(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide](/img/structure/B569021.png)

![7-bromo-4-(4-methylphenyl)-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indole](/img/structure/B569041.png)